molecular formula C16H33NO2 B13757142 6-Butyl-6-hydroxydodecan-5-one oxime CAS No. 22811-21-8

6-Butyl-6-hydroxydodecan-5-one oxime

Katalognummer: B13757142
CAS-Nummer: 22811-21-8
Molekulargewicht: 271.44 g/mol
InChI-Schlüssel: ZNEIASKWUMVQPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Butyl-6-hydroxydodecan-5-one oxime is an organic compound with the molecular formula C16H33NO2 and a molecular weight of 271.439 g/mol. This compound is characterized by the presence of a butyl group, a hydroxyl group, and an oxime functional group attached to a dodecanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-6-hydroxydodecan-5-one oxime typically involves the reaction of 6-butyl-6-hydroxydodecan-5-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Butyl-6-hydroxydodecan-5-one oxime undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxime group can be reduced to form an amine.

    Substitution: The oxime group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-butyl-6-oxododecan-5-one or 6-butyl-6-carboxydodecan-5-one.

    Reduction: Formation of 6-butyl-6-hydroxydodecan-5-amine.

    Substitution: Formation of various substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

6-Butyl-6-hydroxydodecan-5-one oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Wirkmechanismus

The mechanism of action of 6-Butyl-6-hydroxydodecan-5-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Butyl-6-hydroxy-5-dodecanone oxime
  • 5-Dodecanone, 6-butyl-6-hydroxy-, oxime
  • 6-Butyl-6-hydroxyiminododecan-6-ol

Uniqueness

6-Butyl-6-hydroxydodecan-5-one oxime is unique due to its specific structural features, such as the butyl group and the position of the hydroxyl and oxime groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

22811-21-8

Molekularformel

C16H33NO2

Molekulargewicht

271.44 g/mol

IUPAC-Name

6-butyl-5-hydroxyiminododecan-6-ol

InChI

InChI=1S/C16H33NO2/c1-4-7-10-11-14-16(18,13-9-6-3)15(17-19)12-8-5-2/h18-19H,4-14H2,1-3H3

InChI-Schlüssel

ZNEIASKWUMVQPU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCC)(C(=NO)CCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.